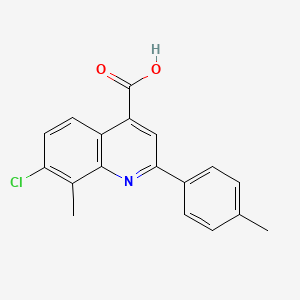

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Description

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C₁₉H₁₅ClNO₂ and a molecular weight of 332.8 g/mol. Its structure features a quinoline core substituted with chlorine at the 7-position, a methyl group at the 8-position, and a 4-methylphenyl group at the 2-position.

Properties

IUPAC Name |

7-chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)16-9-14(18(21)22)13-7-8-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVAYHJAFDRMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium chloride catalysis and microwave irradiation . This method provides good yields within a short reaction time.

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and efficient methods, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to minimize environmental impact and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines .

Scientific Research Applications

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds may interact with other cellular targets, such as enzymes and receptors, to exert their biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Effects on Molecular Weight: The introduction of bulkier substituents (e.g., 3-propoxyphenyl) increases molecular weight significantly (355.8 vs. 325.8–332.8 g/mol) .

- Melting Points: Predicted melting points vary widely; for example, the 2-methoxyphenyl analog has a high predicted melting point (491.5°C), likely due to strong intermolecular hydrogen bonding .

Biological Activity

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on anticancer effects, antibacterial activity, and enzyme inhibition. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure

The compound features a quinoline core, which is known for its diverse biological activities. The presence of chlorine and methyl groups enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit promising anticancer properties. Research indicates that 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid shows potential in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.3 |

| A549 | 10.1 |

These findings indicate that the compound exhibits selective cytotoxicity, particularly against lung cancer cells, suggesting a mechanism that warrants further investigation.

Antibacterial Activity

In addition to its anticancer properties, the compound has been tested for antibacterial activity against various strains of bacteria.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

The results indicate that 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrates moderate antibacterial activity, particularly against Staphylococcus aureus.

Enzyme Inhibition

Another important aspect of this compound is its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain enzymes linked to disease pathways.

Enzyme Inhibition Study

Research has focused on the inhibition of carbonic anhydrase (CA) and histone deacetylases (HDAC), both of which are implicated in cancer progression. The results are presented in Table 3.

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase (CA) | 5.0 |

| Histone Deacetylase (HDAC) | 8.2 |

These findings suggest that the compound may play a role in modulating metabolic pathways associated with tumor growth and proliferation.

Q & A

Q. What are the established synthetic routes for 7-chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

- Cyclization : Starting with substituted anilines and β-keto esters under acidic conditions to form the quinoline core .

- Substitution Reactions : Introducing chloro and methyl groups at positions 7 and 8 via electrophilic aromatic substitution or metal-catalyzed coupling .

- Carboxylic Acid Formation : Oxidation of a methyl or ester group at position 4 using KMnO₄ or CrO₃ under controlled pH .

Optimization Tips : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves yield and reduces byproducts compared to traditional reflux methods .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline; methyl groups at δ 2.3–2.6 ppm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z 332.18 for C₁₇H₁₁Cl₂NO₂) .

- X-ray Crystallography : Resolve ambiguities in substituent orientation, particularly for chiral intermediates .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against S. aureus or E. coli .

- Enzyme Inhibition : Fluorescence-based assays targeting M. tuberculosis enoyl-ACP reductase, a common quinoline target .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can functional group modifications enhance the compound’s bioactivity or solubility?

Methodological Answer:

- Carboxylic Acid Derivatives : Convert to amides or esters via EDCI/HOBt coupling to improve membrane permeability .

- Halogen Substitutions : Replace Cl at position 7 with F or CF₃ to modulate electronic effects and binding affinity .

- Solubility Optimization : Use PEGylation or salt formation (e.g., sodium salt) for aqueous formulations .

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

- Yield Discrepancies : Compare reaction parameters (e.g., solvent polarity, catalyst loading). For example, using Pd(OAc)₂ vs. CuI in Ullmann coupling alters chloro-substitution efficiency .

- Biological Variability : Standardize assay protocols (e.g., ATP levels in cytotoxicity assays) and validate compound purity via orthogonal methods (HPLC + elemental analysis) .

Q. How can computational methods guide the design of derivatives with improved target binding?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict interactions with targets like DNA gyrase (PDB: 1KZN). The 4-carboxylic acid group often forms hydrogen bonds with Arg136 .

- QSAR Models : Correlate substituent electronegativity (Cl, CF₃) with antimicrobial activity using partial least squares regression .

Q. What are the mechanistic insights into its interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition : Fluorescence quenching studies reveal binding constants (Kd) for targets like M. tuberculosis InhA .

- Metabolic Stability : LC-MS/MS tracks hepatic microsomal degradation; the methyl group at position 8 may reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.